molecular formula C16H20N4O2S B2499462 N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251557-22-8

N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2499462
CAS No.: 1251557-22-8
M. Wt: 332.42
InChI Key: UANZBCBZNOQIQM-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound featuring a cyclohexyl group, a pyridine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the pyridine moiety, and the attachment of the cyclohexyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is unique due to the presence of the oxadiazole ring and the specific arrangement of its functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-18-15(22-20-11)13-8-5-9-17-16(13)23-10-14(21)19-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANZBCBZNOQIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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